Cap-mla

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cap-mla is a novel technique for synthesizing nanoparticles that has gained significant attention in the scientific community. This technique is a modification of the conventional microemulsion method, which involves the use of surfactants to stabilize the nanoparticles. Cap-mla involves the use of a co-surfactant, capric acid, to enhance the stability of the nanoparticles.

Mecanismo De Acción

The mechanism of action of Cap-mla is based on the stabilization of the nanoparticles by capric acid. Capric acid is a fatty acid that is naturally found in coconut oil and other plant-based oils. The addition of capric acid to the microemulsion stabilizes the nanoparticles by forming a protective layer around them. This layer prevents the nanoparticles from aggregating, which can lead to a loss of stability and a decrease in yield.

Efectos Bioquímicos Y Fisiológicos

Cap-mla has been shown to have minimal biochemical and physiological effects. The nanoparticles produced by Cap-mla are biocompatible and have been shown to be safe for use in vivo. Additionally, the use of capric acid as a co-surfactant is a natural and non-toxic alternative to other surfactants that are commonly used in nanoparticle synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cap-mla has several advantages for lab experiments, including higher yield and better control over particle size. Additionally, Cap-mla is a simple and cost-effective method for synthesizing nanoparticles. However, there are also limitations to Cap-mla, including the need for specialized equipment and expertise. Additionally, the use of capric acid as a co-surfactant can limit the types of nanoparticles that can be synthesized.

Direcciones Futuras

There are several future directions for Cap-mla, including the development of new applications and the optimization of the synthesis method. One potential application for Cap-mla is in the development of new cancer therapies, as the nanoparticles produced by Cap-mla can be designed to target cancer cells specifically. Additionally, there is potential for the optimization of the Cap-mla synthesis method to improve the yield and control over particle size.

Conclusion:

Cap-mla is a novel technique for synthesizing nanoparticles that has significant potential for scientific research applications. The use of capric acid as a co-surfactant enhances the stability of the nanoparticles, resulting in a higher yield and better control over particle size. Cap-mla has been used in drug delivery, imaging, and catalysis applications, and there are several future directions for the development and optimization of this technique.

Métodos De Síntesis

Cap-mla involves the use of capric acid as a co-surfactant in the microemulsion method. The process involves the preparation of an oil-in-water emulsion, which is stabilized by the surfactant and co-surfactant. The nanoparticles are then synthesized by adding a precursor solution to the emulsion, which reacts to form the nanoparticles. The capric acid in Cap-mla enhances the stability of the nanoparticles, resulting in a higher yield and better control over the particle size.

Aplicaciones Científicas De Investigación

Cap-mla has been used in a variety of scientific research applications, including drug delivery, imaging, and catalysis. The enhanced stability of the nanoparticles produced by Cap-mla makes them ideal for drug delivery applications, as they can be designed to target specific cells or tissues. Cap-mla has also been used in imaging applications, as the nanoparticles can be functionalized with fluorescent dyes or other imaging agents. Additionally, Cap-mla has been used in catalysis applications, as the nanoparticles can be designed to have specific catalytic properties.

Propiedades

Número CAS |

144710-90-7 |

|---|---|

Nombre del producto |

Cap-mla |

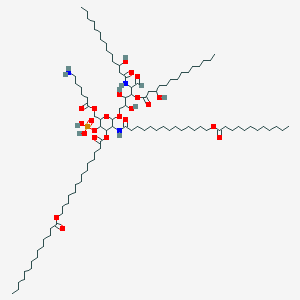

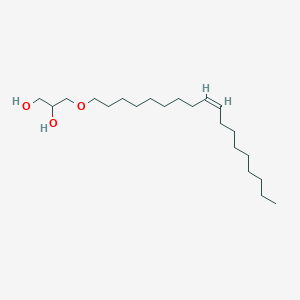

Fórmula molecular |

C100H188N3O23P |

Peso molecular |

1831.5 g/mol |

Nombre IUPAC |

[6-[6-(6-aminohexanoyloxymethyl)-3-(14-dodecanoyloxytetradecanoylamino)-5-phosphonooxy-4-(14-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-4,5-dihydroxy-2-(3-hydroxytetradecanoylamino)-1-oxohexan-3-yl] 3-hydroxytetradecanoate |

InChI |

InChI=1S/C100H188N3O23P/c1-5-9-13-17-21-25-28-37-45-53-62-72-91(111)120-77-67-56-48-40-32-27-30-38-46-54-63-74-93(113)124-99-95(103-88(108)70-60-51-43-36-29-26-31-39-47-55-66-76-119-90(110)71-61-52-44-35-24-20-16-12-8-4)100(123-87(98(99)126-127(116,117)118)82-121-92(112)73-64-57-65-75-101)122-81-86(107)96(115)97(125-94(114)79-84(106)69-59-50-42-34-23-19-15-11-7-3)85(80-104)102-89(109)78-83(105)68-58-49-41-33-22-18-14-10-6-2/h80,83-87,95-100,105-107,115H,5-79,81-82,101H2,1-4H3,(H,102,109)(H,103,108)(H2,116,117,118) |

Clave InChI |

ZJJXFJIGNRGLSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |

Sinónimos |

6'-O-(6-aminocaproyl)-4'-O-monophosphoryl lipid A Cap-MLA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)